molecular formula C10H11N3O B8708994 2-[4-(1,2,4-triazol-4-yl)phenyl]ethanol

2-[4-(1,2,4-triazol-4-yl)phenyl]ethanol

Cat. No.: B8708994
M. Wt: 189.21 g/mol
InChI Key: OKSOFQKAKWWJBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1,2,4-triazol-4-yl)phenyl]ethanol is an organic compound that features a 1,2,4-triazole ring attached to a phenyl group, which is further connected to an ethanol moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,2,4-triazol-4-yl)phenyl]ethanol typically involves the following steps:

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and formamide.

    Attachment of the triazole ring to the phenyl group: This step often involves a nucleophilic substitution reaction where the triazole ring is introduced to a halogenated phenyl compound.

    Introduction of the ethanol moiety: The final step involves the reduction of a carbonyl group (such as an aldehyde or ketone) to form the ethanol group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,2,4-triazol-4-yl)phenyl]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the functional groups present.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Formation of 2-[4-(1,2,4-triazol-4-yl)phenyl]acetaldehyde or 2-[4-(1,2,4-triazol-4-yl)phenyl]acetic acid.

    Reduction: Formation of 2-[4-(1,2,4-triazol-4-yl)phenyl]ethane.

    Substitution: Formation

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2-[4-(1,2,4-triazol-4-yl)phenyl]ethanol

InChI

InChI=1S/C10H11N3O/c14-6-5-9-1-3-10(4-2-9)13-7-11-12-8-13/h1-4,7-8,14H,5-6H2

InChI Key

OKSOFQKAKWWJBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCO)N2C=NN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-[4-(2-benzyloxyethyl)phenyl]-4H-[1,2,4]triazole (0.237 g in 20 mL methanol) was added 183 mg of 10% palladium hydroxide on carbon catalyst followed by 0.20 mL acetic acid. The reaction flask was fitted with a hydrogen balloon, evacuated and recharged with hydrogen (3 times) and stirred at room temperature. After 11 hours the reaction was flushed with nitrogen, filtered over diatomaceous earth and concentrated in vacuo. Purification by flash chromatography (methylene chloride:methanol:ammonium hydroxide, 90:7:1) gave the title compound (0.147 g).
Name
4-[4-(2-benzyloxyethyl)phenyl]-4H-[1,2,4]triazole
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
183 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
solvent
Reaction Step Three

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